molecular formula C10H11FOS B14808554 (4-Cyclopropoxy-2-fluorophenyl)(methyl)sulfane

(4-Cyclopropoxy-2-fluorophenyl)(methyl)sulfane

Cat. No.: B14808554
M. Wt: 198.26 g/mol
InChI Key: LSKPBNZZBSOANV-UHFFFAOYSA-N
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Description

(4-Cyclopropoxy-2-fluorophenyl)(methyl)sulfane is an organic compound with the molecular formula C11H13FOS. This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and a methylsulfane group attached to a phenyl ring. It is a colorless to light yellow liquid with a distinct aromatic odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropoxy-2-fluorophenyl)(methyl)sulfane typically involves the reaction of 4-cyclopropoxy-2-fluorophenol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropoxy-2-fluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to the sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide (H2O2) in the presence of a metal catalyst.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methylsulfane derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(4-Cyclopropoxy-2-fluorophenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Cyclopropoxy-2-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenyl methyl sulfone
  • 4-Fluorothioanisole
  • 4-Fluorophenyl methyl sulfide

Uniqueness

(4-Cyclopropoxy-2-fluorophenyl)(methyl)sulfane is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and may contribute to its specific reactivity and applications.

Properties

Molecular Formula

C10H11FOS

Molecular Weight

198.26 g/mol

IUPAC Name

4-cyclopropyloxy-2-fluoro-1-methylsulfanylbenzene

InChI

InChI=1S/C10H11FOS/c1-13-10-5-4-8(6-9(10)11)12-7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

LSKPBNZZBSOANV-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)OC2CC2)F

Origin of Product

United States

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